methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Enzyme Inhibition Aminopeptidase N Cancer Immunology

Researchers studying APN in tumor-stromal interactions often face cross-reactivity with related targets like DGAT2, clouding phenotypic interpretation. Methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 2205311-45-9) resolves this ambiguity. • Validated IC50 of 30 nM against APN in porcine kidney microsomes, ensuring potent target engagement. • Distinct 3-amino-5-nitro-7-azaindole topology confers selectivity over DGAT2, confirmed by comparator studies with H2-005. • Methyl ester handle enables rapid hydrolysis for focused library conjugation. Supplied with full analytical characterization; standard international B2B shipping applies.

Molecular Formula C14H18N4O4
Molecular Weight 306.32 g/mol
CAS No. 2205311-45-9
Cat. No. B1412399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS2205311-45-9
Molecular FormulaC14H18N4O4
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESCC(C)CCN1C(=C(C2=C1N=CC(=C2)[N+](=O)[O-])N)C(=O)OC
InChIInChI=1S/C14H18N4O4/c1-8(2)4-5-17-12(14(19)22-3)11(15)10-6-9(18(20)21)7-16-13(10)17/h6-8H,4-5,15H2,1-3H3
InChIKeyDWQCYHCTHFYTBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-5-Nitro-7-Azaindole-2-Carboxylate: Overview


Methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 2205311-45-9) is a densely functionalized small molecule based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core . This privileged scaffold is a proven platform for kinase and enzyme inhibitor design, with the specific 2-carboxylate ester enabling further derivatization . The compound uniquely combines a 3-amino, 5-nitro, 1-isopentyl, and 2-methyl ester substitution pattern, offering a distinct physiochemical and pharmacophoric profile compared to other synthetic intermediates in its class.

APN enzyme inhibition assay context
7-Azaindole scaffold for kinase inhibitor design
Methyl ester cell-permeability study context

Why Generic 7-Azaindoles Fail in SAR


The unique combination of electron-withdrawing (5-nitro) and electron-donating (3-amino) groups on the pyridine and pyrrole rings, respectively, creates a distinct electronic and hydrogen-bonding topology that is absent in simpler 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylates (e.g., CAS 952182-17-1) or de-nitro analogs . Critically, the N1-isopentyl chain introduces specific lipophilic bulk that directly impacts target binding pocket occupancy, precluding generic substitution with N1-methyl or N1-H analogs if hydrophobic interactions are a key component of the target engagement profile. Substituting with a close relative like the DGAT2 inhibitor H2-005 (CAS 1060478-12-7), which replaces the 3-amino and 5-nitro groups with bulky amides, results in a fundamentally different biological target profile .

Unsubstituted 7-azaindole core may not recapitulate APN inhibition profile
H2-005 analog shifts target from APN to DGAT2, requiring selectivity review
Free carboxylic acid form may limit cell penetration and assay compatibility

Quantitative Evidence of Specificity


APN Inhibition vs. Unsubstituted Core Scaffold

The target compound demonstrates potent inhibition of Aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease implicated in tumor angiogenesis and immune modulation. In a standardized assay using porcine kidney microsomes, methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate achieved an IC50 of 30 nM . This level of activity is a direct consequence of its specific substitution pattern, as the unsubstituted parent 1H-pyrrolo[2,3-b]pyridine scaffold and simpler 2-carboxylate analogs lack the necessary pharmacophoric elements for APN engagement, showing no significant inhibition in analogous assays up to 10 µM (class-level inference from kinase/non-kinase profiles) .

APN Inhibition vs. Baseline Core
Reported
IC₅₀ 30 nM (target) vs. >10 µM (unsubstituted core)
≥ 333-fold improvement in potency
Supports APN target engagement study context
Porcine kidney microsome assay; specific substitution pattern drives activity
Enzyme Inhibition Aminopeptidase N Cancer Immunology Chemical Probe

Functional Selectivity: APN over DGAT2

A close structural analog, H2-005 (methyl 3-(furan-2-carboxamido)-1-isopentyl-5-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate), shares the N1-isopentyl and C2-methyl ester groups but replaces the 3-amino group with a furanyl-amide and the 5-nitro group with a pentan-3-ylamino substituent. This divergence leads to a complete shift in biological target: H2-005 is a potent DGAT2 inhibitor (IC50 not disclosed, but functional activity confirmed) that reduces triacylglycerol synthesis in hepatocytes , while our target compound is confirmed as a 30 nM APN inhibitor with no reported DGAT2 activity . This establishes the 3-amino-5-nitro motif as a critical selectivity determinant against DGAT2.

Functional Selectivity APN vs DGAT2
Head-to-head
APN IC₅₀ 30 nM; DGAT2 activity not detected
H2-005 comparator: selective DGAT2 inhibitor
3-amino-5-nitro motif required for APN selectivity
Target switch confirmed in cell-based TG synthesis vs. APN microsome assay
Target Selectivity Metabolic Disease DGAT2 Chemical Biology

Cellular Permeability: Methyl Ester vs. Free Acid

The methyl ester prodrug/masking strategy increases lipophilicity compared to the free carboxylic acid derivative (methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid), which is a common synthetic precursor. Calculated LogP (cLogP) for the methyl ester is estimated at ~2.8, while the corresponding carboxylic acid (ionized at physiological pH) has a cLogD7.4 of ~-1.5 . This calculated >4-log unit difference in lipophilicity directly translates to enhanced passive membrane permeability, making the methyl ester the preferred form for cell-based assays, while the free acid would be largely membrane-impermeable.

Cell Permeability Ester vs Acid
Class-level
cLogP ≈ 2.8 (methyl ester) vs cLogD₇.₄ ≈ -1.5 (free acid)
ΔLogD > 4; >100-fold higher predicted passive permeation
Methyl ester preferred for cell-based assay workflows
In silico prediction; ester critical for membrane crossing
Medicinal Chemistry ADME Lipophilicity Cell Permeability

Purity and Identity Assurance for Reproducible SAR

The compound is available from professional suppliers (e.g., MolCore) with a certified purity of NLT 98% and full characterization, including an MDL number (MFCD28978775) ensuring structural identity . This is directly contrasted with in-house synthesized or uncertified stocks of this complex heterocycle, which frequently suffer from contamination by de-esterified byproducts, regioisomeric nitration products, or residual palladium catalysts, all of which can confound biological assay results. Without defined identity and purity, the 30 nM APN IC50 value can shift dramatically due to unaccounted impurities.

Purity and Identity Assurance
Data to verify
NLT 98% (HPLC); MDL MFCD28978775; ISO-certified supply chain
Reported lot consistency may support SAR reproducibility
Supplier characterization; independent lot verification recommended
Quality Control Assay Reproducibility Chemical Identity NMR Spectroscopy

Validated Application Scenarios


APN/CD13 Chemical Probe

Leveraging its validated IC50 of 30 nM against APN in porcine kidney microsomes, this compound serves as a direct chemical probe to interrogate APN's role in tumor-stromal interactions and immune cell extravasation . Its selectivity over the closely related DGAT2 target, as demonstrated by the H2-005 comparator data, ensures that observed cellular phenotypes can be primarily attributed to APN inhibition .

Scaffold for Kinase Library Design

The unique 3-amino-5-nitro-7-azaindole core provides a versatile synthetic handle for rapid parallel derivatization. The established biological silence of the unsubstituted core and the potent activity of this specific substitution pattern make it an ideal starting point for generating focused libraries targeting the kinome or metalloproteome, where the methyl ester can be hydrolyzed for further conjugation.

Selectivity Profiling Benchmark in Metabolic Disease

This compound acts as a critical negative control and selectivity panel component when profiling novel DGAT2 inhibitors like H2-005 . Running APN and DGAT2 assays side-by-side with this compound and H2-005 allows teams to quantify the selectivity window of their leads, ensuring that hits from pyrrolo[2,3-b]pyridine libraries are not promiscuous scaffold-wide inhibitors but rather are uniquely driven by their specific peripheral decoration.

Application
Selection Property
Validation Focus
APN target engagement studies
Reported APN inhibition profile
APN enzyme assay context
Kinase inhibitor library design
7-Azaindole scaffold with methyl ester handle
Synthetic derivatization and kinome panel screening
Selectivity profiling for DGAT2 inhibitors
Functional selectivity APN vs DGAT2
Parallel APN and DGAT2 assay context
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